2-(4-Methoxyphenyl)cyclohexan-1-ol 2-(4-Methoxyphenyl)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 89008-80-0
VCID: VC8361573
InChI: InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
SMILES: COC1=CC=C(C=C1)C2CCCCC2O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2-(4-Methoxyphenyl)cyclohexan-1-ol

CAS No.: 89008-80-0

Cat. No.: VC8361573

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)cyclohexan-1-ol - 89008-80-0

Specification

CAS No. 89008-80-0
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-(4-methoxyphenyl)cyclohexan-1-ol
Standard InChI InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
Standard InChI Key FHVVYVTWZBXZBN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCCCC2O
Canonical SMILES COC1=CC=C(C=C1)C2CCCCC2O

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound’s core structure consists of a cyclohexanol ring with a hydroxyl group at C1 and a 4-methoxyphenyl group at C2. The stereochemistry of the cyclohexane ring influences its physicochemical properties, as seen in related compounds like Venlafaxine derivatives, where the (R)-enantiomer exhibits higher pharmacological activity . For 2-(4-Methoxyphenyl)cyclohexan-1-ol, the spatial arrangement of substituents likely affects its solubility and intermolecular interactions, though experimental data specific to this compound remain scarce .

Physicochemical Properties

Based on analogs such as 1-[(1R)-2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (PubChem CID 25225541), the following properties can be extrapolated :

  • Molecular formula: C₁₃H₁₈O₂

  • Molecular weight: 218.28 g/mol (calculated)

  • Hydrogen bond donors: 1 (hydroxyl group)

  • Hydrogen bond acceptors: 3 (hydroxyl and methoxy groups)

  • XLogP3: ~2.9 (indicative of moderate lipophilicity)

These properties suggest moderate solubility in polar solvents and potential for blood-brain barrier penetration, a trait observed in structurally similar antidepressants .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A patented process for synthesizing Venlafaxine (1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol) involves a Grignard reaction between 4-methoxyphenylacetonitrile and cyclohexanone under basic conditions . Adapting this method, 2-(4-Methoxyphenyl)cyclohexan-1-ol could theoretically be synthesized via:

  • Condensation: Reacting 4-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium hydroxide to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

  • Reduction: Reducing the nitrile group to a hydroxyl group using hydrogenation catalysts like Raney nickel under 100–400 psi H₂ pressure .

Schiff Base and Thiazolidinone Derivatives

The DOAJ study outlines a route for synthesizing cyclohexanol-based antimicrobial agents:

  • Schiff base formation: Reacting 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide with aldehydes.

  • Cyclization: Treating Schiff bases with thioglycolic acid to form thiazolidinones.
    While this pathway focuses on complex derivatives, it highlights the reactivity of the cyclohexanol hydroxyl group in forming pharmacologically active compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analog 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol (LGC Standards MM0393.11), key NMR signals include :

  • ¹H NMR:

    • δ 1.2–1.8 ppm (cyclohexane ring protons)

    • δ 3.7 ppm (methoxy group)

    • δ 6.8–7.2 ppm (aromatic protons)

  • ¹³C NMR:

    • δ 55.2 ppm (methoxy carbon)

    • δ 70.5 ppm (cyclohexanol C1)

These patterns would align closely with 2-(4-Methoxyphenyl)cyclohexan-1-ol, adjusted for the absence of ethylamino substituents.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds shows molecular ion peaks consistent with their formulas . For example, Venlafaxine Impurity H (C₂₄H₃₃NO₃) exhibits an [M+H]⁺ peak at m/z 384.25 , while 2-(4-Methoxyphenyl)cyclohexan-1-ol would likely show a peak near m/z 219.13.

Stability and Degradation Pathways

Oxidative Degradation

Under accelerated stability testing (40°C/75% RH), Venlafaxine analogs degrade via:

  • N-demethylation: Loss of methyl groups from amino substituents.

  • Hydroxylation: Oxidation of the cyclohexanol ring to cyclohexanone . Similar pathways are expected for 2-(4-Methoxyphenyl)cyclohexan-1-ol, necessitating antioxidant stabilizers in formulations.

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